molecular formula C33H63N5O8S B6314711 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine CAS No. 1205744-09-7

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine

Cat. No.: B6314711
CAS No.: 1205744-09-7
M. Wt: 689.9 g/mol
InChI Key: QHGWMUWTURKJLL-GWCCHDLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is a novel biotin derivative that incorporates a hydrophilic 20 atom PEG spacer between the peptide and biotin . This greatly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .


Synthesis Analysis

The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in Solid Phase Peptide Synthesis (SPPS), immediately prior to cleavage of the peptide from the resin .


Molecular Structure Analysis

The empirical formula of “N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is C25H44N4O8S · xC8H19N . The molecular weight is 560.70 .


Chemical Reactions Analysis

This compound is used for the addition of biotin-PEG to the N-terminus of resin-bound peptides . It can be introduced using standard coupling methods, such as PyBOP or TBTU .


Physical and Chemical Properties Analysis

“N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is a white to off-white powder . It is soluble in chloroform . The melting point is 131-136 °C .

Scientific Research Applications

Single Molecule Recognition Force Microscopy

A test system for detecting receptor–ligand interactions at the single molecule level using atomic force microscopy (AFM) was developed. This system utilized biotin-PEG conjugates for specific binding to avidin, showcasing the application of PEGylated biotin in single molecule studies and the potential for calibration or start-up kits for recognition force microscopy (Riener et al., 2003).

Quantum Dots Biocompatibility and Stability

Modular ligands based on PEG coupled with biotin were synthesized to enhance quantum dots' (QDs) water-solubility and biocompatibility. This approach allowed for the creation of stable, functionalized QDs for biological applications, highlighting the role of PEGylated biotin in promoting biocompatible surfaces and enabling easy access to various biological entities (Susumu et al., 2007).

Cell-Microparticle Hybrids Assembly

The assembly of biological-cell–synthetic-microparticle hybrids was demonstrated using biotin–avidin interactions. This approach utilized biotinylated PEG polymers for surface functionalization, offering insights into the creation of biosynthetic devices for tissue engineering and advanced drug delivery applications (Krishnamachari et al., 2008).

Biotinylated Aldehyde Polymers for Biomolecule Conjugation

Biotinylated polymers with side-chain aldehydes were prepared for multifunctional scaffolds, demonstrating the utility of biotin-PEG conjugates in creating versatile platforms for the conjugation of biomolecules and the development of bioaffinity assays (Alconcel et al., 2013).

Gold Nanoparticles for Colloidal Sensing

PEGylated gold nanoparticles with biotin moieties were prepared, showing specific aggregation in the presence of streptavidin. This method highlighted the application of biotin-PEG in the development of colloidal sensing systems applicable under biological conditions, enhancing the stability and targeting capabilities of nanoparticles (Ishii et al., 2004).

Mechanism of Action

Target of Action

Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA), also known as N-Biotinyl-NH-(PEG)2-COOH . DIPEA, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can selectively degrade target proteins . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this linker .

Mode of Action

The compound acts as a linker in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, the compound indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein.

Future Directions

The use of this compound can greatly improve the solubility of the resultant peptide and reduce steric hindrance between the peptide and biotin . This leads to better avidin binding and higher biological activity . Therefore, it has potential applications in the field of peptide synthesis and modification .

Properties

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20-,24-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGWMUWTURKJLL-GWCCHDLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H63N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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